molecular formula C29H36O9 B1238306 Arthonioic acid

Arthonioic acid

Cat. No. B1238306
M. Wt: 528.6 g/mol
InChI Key: DGXLEDCXMIJNPJ-UHFFFAOYSA-N
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Scientific Research Applications

Arthonioic acid has a wide range of scientific research applications:

Chemical Reactions Analysis

Types of Reactions: Arthonioic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into less toxic derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aristolactams, which are less toxic derivatives .

properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-(2-oxoheptyl)benzoic acid

InChI

InChI=1S/C29H36O9/c1-4-6-8-10-20(30)12-18-14-22(32)16-24(33)26(18)29(36)38-23-15-19(13-21(31)11-9-7-5-2)27(28(34)35)25(17-23)37-3/h14-17,32-33H,4-13H2,1-3H3,(H,34,35)

InChI Key

DGXLEDCXMIJNPJ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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